molecular formula C10H16FeN3O8 B1580749 Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) CAS No. 21265-50-9

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)

Cat. No. B1580749
CAS RN: 21265-50-9
M. Wt: 362.09 g/mol
InChI Key: XNSQZBOCSSMHSZ-UHFFFAOYSA-K
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Description

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) is a useful research compound. Its molecular formula is C10H16FeN3O8 and its molecular weight is 362.09 g/mol. The purity is usually 95%.
The exact mass of the compound Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Redundancy and Plant Ammonium Assimilation

Research highlights the critical role of ammonium in plant nitrogen assimilation, emphasizing the importance of the GS/GOGAT pathway and 2-oxoglutarate as essential components for integrating carbon and nitrogen metabolism. This integration is vital for understanding plant growth and development under various environmental conditions (Hodges, 2002).

Real-Time Visualization of Ammonium Translocation in Rice

Using advanced imaging technologies, researchers have visualized the real-time translocation of ammonium in rice plants, revealing how environmental conditions, such as light and nitrogen availability, affect ammonium assimilation pathways. This study provides insights into optimizing nitrogen use efficiency in crops (Kiyomiya et al., 2001).

Ammonium Stress Response in Arabidopsis

Investigations into Arabidopsis mutants have uncovered the pathways through which plants respond to high levels of ammonium, including the integration of abscisic acid signaling to regulate gene expression related to ammonium stress. This research sheds light on plant adaptation mechanisms to adverse environmental conditions (Li et al., 2012).

Electrochemical Applications of Ammonium Salts

Studies on novel ionic liquids containing ammonium salts have demonstrated their potential in enhancing the performance of electrochemical capacitors, pointing towards innovative energy storage solutions. This research contributes to the development of high-efficiency, sustainable energy technologies (Sato et al., 2004).

Ammonium-induced Changes in Organic Aerosols

Research into the reaction of ammonia with organic aerosol components has provided insights into the effects on cloud condensation nuclei activity and hygroscopic growth. Understanding these interactions is crucial for modeling climate change and atmospheric chemistry (Dinar et al., 2008).

properties

IUPAC Name

azanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSQZBOCSSMHSZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FeN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15275-07-7 (Parent)
Record name Ethylenediaminetetracetic acid, ferric ammonium salt
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DSSTOX Substance ID

DTXSID9027815
Record name Ethylenediaminetetracetic acid, ferric ammonium salt
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Molecular Weight

362.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Dark liquid with a mild ammoniacal odor; [Spectrum MSDS]
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)-
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Record name EDTA, ferric ammonium salt
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Product Name

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)

CAS RN

21265-50-9
Record name Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, ammonium (1:1), (OC-6-21)-
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Record name Ethylenediaminetetracetic acid, ferric ammonium salt
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021265509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)-
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Record name Ethylenediaminetetracetic acid, ferric ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-)
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Record name AMMONIUM FERRIC EDETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)
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Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)

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